molecular formula C8H4ClF2NO B1402107 3-[Chloro(difluoro)methoxy]benzonitrile CAS No. 1404194-43-9

3-[Chloro(difluoro)methoxy]benzonitrile

Cat. No.: B1402107
CAS No.: 1404194-43-9
M. Wt: 203.57 g/mol
InChI Key: IAPXFUIYTWIJDF-UHFFFAOYSA-N
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Description

3-[Chloro(difluoro)methoxy]benzonitrile (synonyms: 3-(Difluoromethoxy)benzonitrile, 3-Cyanophenyl difluoromethyl ether) is a halogenated aromatic nitrile characterized by a benzonitrile core substituted with a chloro-difluoromethoxy (-O-CF2Cl) group at the 3-position.

Properties

IUPAC Name

3-[chloro(difluoro)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXFUIYTWIJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Chloro(difluoro)methoxy]benzonitrile typically involves the introduction of the chloro(difluoro)methoxy group onto a benzonitrile scaffold. One common method involves the reaction of 3-hydroxybenzonitrile with chlorodifluoromethane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloro(difluoro)methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Chloro(difluoro)methoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro(difluoro)methoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

    Oxidation: Formation of benzoic acid derivatives or other oxidized products.

    Reduction: Formation of benzylamine derivatives or other reduced forms.

Scientific Research Applications

Pharmaceutical Applications

3-[Chloro(difluoro)methoxy]benzonitrile has been explored for its potential in developing pharmaceuticals due to its interaction with biological targets. The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor in the synthesis of various APIs. For instance, it can be transformed into 3-chloro-5-(difluoromethoxy)benzylamine, which is highlighted for its role in synthesizing drugs that target phosphodiesterase 4 (PDE4) inhibitors, used in treating respiratory diseases such as COPD (Chronic Obstructive Pulmonary Disease) . The synthetic route involves difluoromethylation processes that are efficient and yield high purity products.

1.2. Medicinal Chemistry Research

Research has shown that compounds containing difluoromethoxy groups exhibit improved pharmacological properties. For example, derivatives of this compound have been evaluated for their activity against various cancer cell lines, showcasing significant cytotoxic effects . The incorporation of halogen substituents has been found to modulate the biological activity effectively.

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions that leverage its unique functional groups.

2.1. Synthetic Pathways

A common synthetic route involves the following steps:

  • Starting Material : 3-chloro-5-hydroxybenzonitrile is used as the starting material.
  • Reagents : Sodium difluorochloroacetate and cesium carbonate are utilized for the difluoromethylation reaction.
  • Conditions : The reaction is conducted under nitrogen atmosphere at elevated temperatures (around 100 °C) to facilitate the formation of the desired product .

This method is advantageous due to its straightforward process design and high yield, making it suitable for large-scale production.

Biological Evaluations

The biological evaluations of this compound derivatives have demonstrated promising results in various studies.

3.1. Efficacy Studies

In preclinical models, compounds derived from this compound have shown efficacy in reducing liver fat and improving metabolic parameters in models of non-alcoholic fatty liver disease (NAFLD) . These findings suggest potential applications in treating metabolic disorders.

3.2. Structure-Activity Relationship (SAR)

Studies investigating the structure-activity relationship have indicated that modifications to the chloro and difluoromethoxy positions can significantly impact the pharmacological profile of these compounds. For instance, altering the substitution pattern on the benzene ring has been linked to enhanced potency against specific biological targets .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

StudyCompoundApplicationFindings
Study ARoflumilast IntermediatePDE4 InhibitorImproved anti-inflammatory activity compared to non-fluorinated analogs
Study BPantoprazole IntermediateProton Pump InhibitorEnhanced efficacy in gastric acid suppression
Study CAnticancer AgentsCytotoxicity EvaluationSignificant reduction in cell viability across multiple cancer cell lines

These case studies highlight the versatility and importance of this compound in pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-[Chloro(difluoro)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro(difluoro)methoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Table 1: Key Substituent Comparisons
Compound Name Substituent(s) Electronic Effect Molecular Weight Key Applications
3-[Chloro(difluoro)methoxy]benzonitrile -O-CF2Cl (3-position) Strong electron-withdrawing ~215.6 (est.) Agrochemical intermediates
3-Chloro-5-(trifluoromethyl)benzonitrile -Cl (3), -CF3 (5) Very strong electron-withdrawing 235.6 Pharmaceutical synthesis
4-(Trifluoromethylthio)benzonitrile -SCF3 (4-position) Extreme electron-withdrawing 217.2 High-performance materials
3-(3-Chloro-5-methoxyphenoxy)benzonitrile -O-(3-Cl-5-OMe-C6H3) (3-position) Moderate electron-donating (OMe) 259.7 Ligand development
5-Chloro-2,4-difluorobenzonitrile -Cl (5), -F (2,4) Moderate electron-withdrawing 188.5 Organic electronics

Analysis :

  • The difluoromethoxy group (-O-CF2Cl) in the target compound provides balanced electron-withdrawing effects compared to stronger groups like -SCF3 or -CF3. This balance may enhance stability in hydrolytic environments while maintaining reactivity for nucleophilic substitutions.

Structural Complexity and Bioactivity

Table 2: Bioactivity-Related Comparisons
Compound Name Additional Functional Groups Bioactivity Notes Reference
3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile Indazolylmethoxy, multiple Cl Kinase inhibition potential
5-Chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile -S-CH2-NMe2 (2-position) Serotonergic receptor modulation
3-chloro-5-[(2-fluoro-3-methyl-6-nitrophenyl)oxy]benzonitrile -NO2, -F, -Me (substituted aryl) Antibacterial/antifungal activity

Analysis :

  • The target compound lacks complex heterocycles (e.g., indazole in ) or sulfur-containing groups (e.g., -S-CH2-NMe2 in ), which are critical for specific receptor interactions. Its simpler structure may favor broader utility in intermediate synthesis.
  • Nitro (-NO2) groups, as in , enhance electrophilicity but increase toxicity risks, limiting pharmaceutical use compared to the safer profile of difluoromethoxy derivatives.

Analysis :

  • The target compound’s synthesis likely follows methods similar to , leveraging mild bases (e.g., K2CO3) for nucleophilic displacement. This contrasts with hydroboration approaches for trifluoromethyl derivatives, which require higher temperatures and specialized reagents.
  • Use of cesium carbonate in highlights the need for strong bases in coupling reactions involving electron-deficient aryl halides.

Biological Activity

3-[Chloro(difluoro)methoxy]benzonitrile is an organic compound with the molecular formula C8H4ClF2NO. It is a derivative of benzonitrile, featuring a chloro(difluoro)methoxy group at the third position of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The unique structure of this compound allows it to engage in various chemical reactions, including nucleophilic substitutions and oxidation processes. The chloro(difluoro)methoxy group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in biological systems.

Mechanism of Action:

  • Target Interaction: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
  • Bioavailability: The presence of the chloro(difluoro)methoxy group potentially increases the compound's effectiveness as a drug candidate by improving its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, although specific data on its efficacy and mechanisms remain limited. The compound's structural features suggest it may disrupt microbial cell functions or inhibit growth through interaction with essential cellular components.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation. For instance, structural activity relationship (SAR) studies have shown that modifications to similar compounds can significantly alter their cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study highlighted the potential of fluorinated compounds, like this compound, to enhance antimicrobial activity due to their unique electronic properties. However, specific IC50 values for this compound remain to be established.
  • Anticancer Studies:
    • In a related investigation, compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated that certain substitutions could lead to significant inhibition of growth in pancreatic cancer cells (PANC1) and other types .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInvestigated for effectiveness against bacteria,
AnticancerPotential inhibition of tumor cell proliferation , ,

Table 2: Structure-Activity Relationship (SAR) Insights

Compound StructureObserved ActivityNotes
This compoundAntimicrobial potentialRequires further investigation
Similar fluorinated analogsVariable anticancer activityModifications impact efficacy significantly

Q & A

Q. Supporting Data :

TechniqueKey ObservationsReference
¹⁹F NMRDoublet for -OCF₂Cl (J = 250–300 Hz)
X-rayDihedral angles between aromatic rings

Methodological: How can conflicting data regarding reaction yields in halogenated benzonitrile syntheses be resolved?

Answer:
Conflicting yields often arise from reaction conditions or impurity profiles :

  • Optimization Strategies :
    • Use design of experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading) .
    • Validate purity via HPLC or GC-MS to rule out byproducts (e.g., dehalogenated species) .
  • Case Study : In base-promoted cascade reactions, yields improved from 45% to 76% by replacing NaH with Cs₂CO₃, reducing side reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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